1-Cyclopentyl-3-methyl-1h-pyrazole-5-sulfonyl chloride
Overview
Description
1-Cyclopentyl-3-methyl-1h-pyrazole-5-sulfonyl chloride is a chemical compound with the molecular formula C9H13ClN2O2S and a molecular weight of 248.73 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
The synthesis of 1-Cyclopentyl-3-methyl-1h-pyrazole-5-sulfonyl chloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with a suitable diketone or β-keto ester.
Introduction of the sulfonyl chloride group: This step involves the reaction of the pyrazole derivative with chlorosulfonic acid or another sulfonylating agent under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-Cyclopentyl-3-methyl-1h-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Cyclization reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved.
Scientific Research Applications
1-Cyclopentyl-3-methyl-1h-pyrazole-5-sulfonyl chloride has several scientific research applications:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal chemistry: The compound is used in the development of potential therapeutic agents due to its ability to interact with biological targets.
Material science: It can be used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-methyl-1h-pyrazole-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function . The pyrazole ring may also interact with biological targets through hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
1-Cyclopentyl-3-methyl-1h-pyrazole-5-sulfonyl chloride can be compared with other pyrazole derivatives, such as:
1-Methyl-1H-pyrazole-5-sulfonyl chloride: Similar in structure but with a different alkyl group, leading to variations in reactivity and applications.
3-Cyclopentyl-1H-pyrazole:
Properties
IUPAC Name |
2-cyclopentyl-5-methylpyrazole-3-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-7-6-9(15(10,13)14)12(11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPKWCSOOOBIPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)S(=O)(=O)Cl)C2CCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501207399 | |
Record name | 1-Cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501207399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245806-72-7 | |
Record name | 1-Cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245806-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501207399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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